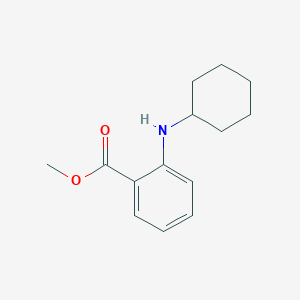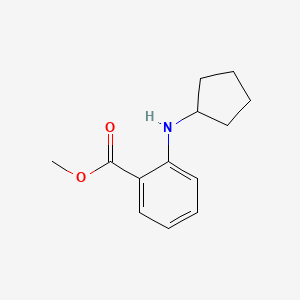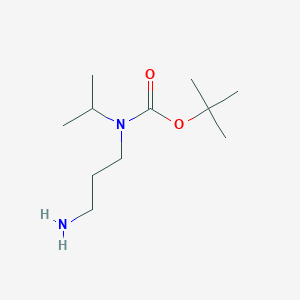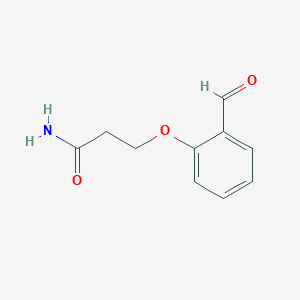![molecular formula C10H22N2 B1438241 [1-(2-Methylpropyl)piperidin-2-yl]methanamine CAS No. 879611-04-8](/img/structure/B1438241.png)
[1-(2-Methylpropyl)piperidin-2-yl]methanamine
Vue d'ensemble
Description
“[1-(2-Methylpropyl)piperidin-2-yl]methanamine” is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 . It is also known by its IUPAC name, (1-isobutyl-3-piperidinyl)methanamine . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H22N2/c1-9(2)7-12-5-3-4-10(6-11)8-12/h9-10H,3-8,11H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Bone Formation Rate Enhancement
The compound WAY-262611, which shares structural motifs with [1-(2-Methylpropyl)piperidin-2-yl]methanamine, was identified through a high-throughput screening campaign targeting the Wnt beta-catenin cellular messaging system. It has been shown to significantly increase the trabecular bone formation rate in ovariectomized rats following oral administration, indicating its potential application in treating bone disorders (Pelletier et al., 2009).
Antidepressant-like Activity
A novel series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed promising antidepressant-like activity, with one leading structure demonstrating high efficacy and selectivity in pharmacological assays, suggesting potential applications as antidepressant drug candidates (Sniecikowska et al., 2019).
Material Science and Catalysis
Research involving palladium(II) complexes containing N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline, which share structural features with the compound of interest, highlights their application in catalysis, particularly in the polymerization of methyl methacrylate. These complexes exhibit significant catalytic activity, demonstrating the utility of such compounds in material science and industrial chemistry applications (Kim et al., 2014).
Synthesis of Imines
The synthesis of imines from reactions involving structurally related piperidine compounds under different temperature conditions using the density functional theory method showcases the adaptability of these compounds in synthetic organic chemistry, providing insights into optimizing reaction conditions for the synthesis of imines, which are valuable intermediates in organic synthesis (Jafari, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(2-methylpropyl)piperidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)8-12-6-4-3-5-10(12)7-11/h9-10H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZHTEIODPUPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
![3-[4-(Benzyloxy)phenoxy]piperidine](/img/structure/B1438159.png)
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide](/img/structure/B1438165.png)
![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)






![3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide](/img/structure/B1438178.png)


